![molecular formula C17H23NO3 B269560 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid](/img/structure/B269560.png)
3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid, also known as TD-1473, is a small molecule inhibitor that has been developed for the treatment of inflammatory bowel disease (IBD). TD-1473 is a promising therapeutic agent due to its ability to selectively target the gut tissue, minimizing systemic exposure and reducing the risk of side effects.
作用機序
3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid works by inhibiting the activity of a protein called RORγt, which is involved in the differentiation and function of certain immune cells. By inhibiting RORγt, 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid reduces the production of inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has been shown to reduce inflammation and promote healing in the gut tissue. The drug has also been shown to reduce the number of pro-inflammatory immune cells in the gut, while increasing the number of anti-inflammatory immune cells. 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has a selective effect on the gut tissue, minimizing systemic exposure and reducing the risk of side effects.
実験室実験の利点と制限
3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has several advantages for use in lab experiments. The drug has a high degree of selectivity for the gut tissue, making it an ideal candidate for studying the mechanisms of IBD. 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid is also highly pure, which makes it easier to control for any potential confounding factors. However, the synthesis of 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid is complex and requires specialized equipment and expertise, which may limit its availability for some researchers.
将来の方向性
There are several future directions for research on 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid. One potential direction is to study the drug's effects on other inflammatory diseases, such as psoriasis and rheumatoid arthritis. Another direction is to investigate the long-term effects of 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid on gut tissue and immune function. Additionally, researchers may explore the use of 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid in combination with other therapies for IBD, in order to maximize its therapeutic potential. Finally, further research is needed to optimize the synthesis of 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid, in order to make it more widely available for research and clinical use.
合成法
3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid is synthesized through a multi-step process that involves the reaction of various chemical reagents. The process involves the use of a chiral auxiliary to ensure stereochemistry control, and chromatography is used for purification. The final product is obtained as a white solid with a high purity level.
科学的研究の応用
3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has been extensively researched for its potential use in treating IBD, a chronic inflammatory disorder of the gastrointestinal tract. The drug has been shown to selectively target the gut tissue, reducing inflammation and promoting healing. 3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid has also been studied for its potential use in other inflammatory diseases, such as psoriasis and rheumatoid arthritis.
特性
製品名 |
3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)pentanoic acid |
---|---|
分子式 |
C17H23NO3 |
分子量 |
289.4 g/mol |
IUPAC名 |
3,3-dimethyl-5-oxo-5-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)pentanoic acid |
InChI |
InChI=1S/C17H23NO3/c1-17(2,12-16(20)21)11-15(19)18-10-6-5-8-13-7-3-4-9-14(13)18/h3-4,7,9H,5-6,8,10-12H2,1-2H3,(H,20,21) |
InChIキー |
JJRXSJFAOPYJOK-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)N1CCCCC2=CC=CC=C21)CC(=O)O |
正規SMILES |
CC(C)(CC(=O)N1CCCCC2=CC=CC=C21)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。